Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the class of dihydropyrimidinethiones, which are heterocyclic compounds known for their diverse pharmacological activities. [] These compounds, often synthesized through the Biginelli reaction, are considered privileged structures due to their ability to interact with various biological targets. []
Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a thioxo group and various halogenated phenyl substituents. It has garnered attention in the field of medicinal chemistry due to its potential biological activities.
The compound can be synthesized through specific chemical reactions involving starting materials that include bromo- and fluoro-substituted phenyl derivatives, as well as thioxo-containing pyrimidines. Its synthesis and characterization have been documented in various scientific literature, contributing to its understanding and potential applications.
This compound is classified under heterocyclic compounds, specifically as a substituted pyrimidine derivative. Its unique structure allows for various chemical modifications, making it a candidate for further pharmacological studies.
The synthesis of Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step synthetic routes. Key methods include:
The reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity and temperature. Kinetics studies can provide insights into the reaction mechanisms involved.
The mechanism of action for Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully elucidated but is hypothesized to involve interaction with specific biological targets:
Studies on similar compounds suggest that the presence of halogen substituents enhances biological activity by increasing lipophilicity and altering binding affinities.
Thermal analysis methods such as Differential Scanning Calorimetry can be used to study thermal stability and phase transitions.
Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in:
Tetrahydropyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₃H₁₂BrFN₂O₂S; PubChem CID: 4106067) exemplifying strategic structural optimization within this class [1]. These dihydropyrimidinone (DHPM) derivatives trace their synthetic origins to the Biginelli condensation reaction, first described in 1893, which enables efficient one-pot assembly from aldehydes, β-keto esters, and urea/thiourea precursors [2] [7]. The core framework's pharmacological versatility stems from its conformational flexibility and capacity for diverse substituent patterning, allowing precise modulation of electronic properties, steric bulk, and intermolecular interaction potential. Modern applications span cardiovascular, antimicrobial, and anti-inflammatory therapeutics, with molecular decorations like halogen atoms and thione groups serving as critical determinants of bioactivity [2] [7] [8].
The tetrahydropyrimidine core adopts distinctive conformational profiles that directly influence biological recognition. X-ray crystallography reveals a characteristic flattened envelope conformation in solid-state structures, where puckering parameters (Q = 0.067 Å, θ = 132.5°) reflect minimal deviation from planarity [2] [7]. This quasi-planar organization facilitates:
Table 1: Key Structural Parameters from Crystallography
Parameter | Value | Significance |
---|---|---|
Pyrimidine ring puckering (Q) | 0.067 Å | Reflects minimal deviation from planarity |
Dihedral angle (aryl ring) | 89.05° | Orthogonal orientation to pyrimidine plane |
N–H···S bond distance | 2.51 Å | Stabilizes crystal packing |
C–H···Br intramolecular | 2.69 Å | Forms S(5) ring motif |
Torsion flexibility | ±15° variation | Facilitates target binding adaptability |
The carboxylate ester at C5 and thione at C2 collectively enhance dipole moment magnitude and directionality (μ = 4.5–5.2 D), promoting electrostatic complementarity with enzymatic binding pockets. Microwave-assisted synthetic routes further enable rapid generation of structurally diverse analogues, with typical yields exceeding 77% under optimized conditions [7].
Strategic incorporation of halogen atoms and thione groups profoundly modulates the physicochemical and pharmacological behavior of tetrahydropyrimidines:
Thione Functionality (C=S):
Halogen Substituents:
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | σₚ (Hammett) | π (Lipophilicity) | Bond Length (Å) | Biological Impact |
---|---|---|---|---|
2-Thione | 0.52 | 0.31 | C=S: 1.68 | Enhanced H-bond acceptance |
3-Br | 0.39 | 0.89 | C-Br: 1.91 | Increased lipophilicity (LogP +0.9) |
4-F | 0.06 | 0.14 | C-F: 1.35 | Improved membrane permeation |
Computational analyses confirm these modifications collectively elevate lipophilicity (cLogP ≈ 2.59) while maintaining polar surface area (PSA ≈ 82.5 Ų), balancing passive diffusion and aqueous solubility [10]. The halogen-thione synergy also enables unique molecular recognition patterns, as evidenced by protein crystallography studies showing Br/fluorophenyl groups occupying hydrophobic enzyme subpockets while thione coordinates catalytic metal ions [8].
The 3-bromo-4-fluorophenyl moiety delivers targeted bioactivity enhancements through steric, electronic, and pharmacophoric mechanisms:
Stereoelectronic Optimization:
Biological Activity Correlations:
Table 3: Bioactivity Comparison by Phenyl Substituent Pattern
Substituent Position | Antibacterial Activity | Antiviral Inhibition | Docking Score (kcal/mol) |
---|---|---|---|
3-Br-4-F | +++ (MIC = 4 μg/mL) | 73.69% (buffalopox) | -12.4 |
4-OH | + (MIC = 32 μg/mL) | 22.5% | -8.7 |
2-Br | ++ (MIC = 8 μg/mL) | 41.3% | -10.1 |
Unsubstituted | ± (MIC >64 μg/mL) | <15% | -6.9 |
The regioselective halogen placement creates a vector-specific interaction surface: bromine occupies a deep hydrophobic cavity while fluorine orients toward solvent-exposed regions. This precise functionalization yields compounds with superior target selectivity over kinase and phosphatase off-targets (≥18-fold selectivity in profiling assays) [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3